molecular formula C6H11NO3 B3021522 (2R,4S)-4-hydroxypiperidine-2-carboxylic acid CAS No. 175671-49-5

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B3021522
CAS No.: 175671-49-5
M. Wt: 145.16 g/mol
InChI Key: KRHNXNZBLHHEIU-CRCLSJGQSA-N
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Description

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxyl and carboxylic acid functional groups. This compound is known for its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. For instance, the compound can be synthesized via the ring closure of an epoxide intermediate under controlled conditions . The reaction typically involves the use of zinc or magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to remove impurities and obtain the desired enantiomerically pure product .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites and blocking substrate access . The pathways involved in its mechanism of action include enzyme inhibition and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules .

Biological Activity

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound recognized for its diverse biological activities and its role as a precursor in the synthesis of various pharmaceuticals. This compound features a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the piperidine ring, which contributes to its reactivity and interaction with biological systems.

The structural formula of this compound is represented as follows:

C11H19NO5\text{C}_{11}\text{H}_{19}\text{NO}_5

This compound's unique stereochemistry and functional groups allow for multiple interactions within biological systems, enhancing its potential therapeutic applications.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, modulating the activity of target molecules. This modulation can lead to various biological effects, including:

  • Inhibition of enzyme activity
  • Activation of receptor signaling pathways .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

2. Enzyme Inhibition

This compound has shown significant promise as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Studies suggest that it can effectively suppress ACC activity, which may have implications for treating conditions like obesity and dyslipidemia .

3. Anticancer Activity

This compound has been investigated for its potential anticancer properties. It has demonstrated the ability to disrupt PD-1/PD-L1 interactions in cancer cells, enhancing T-cell activation against tumors . This activity positions it as a candidate for immunotherapy applications.

Case Studies

  • Neuroprotection in Animal Models
    A study involving animal models of neurodegeneration revealed that administration of this compound led to a significant reduction in markers of neuronal damage and improved cognitive function compared to control groups .
  • ACC Inhibition and Metabolic Regulation
    In vitro assays demonstrated that this compound effectively reduced fatty acid synthesis in HepG2 cells by inhibiting ACC activity. The half-maximal effective dose (ED50) was found to be less than 0.3 mg/kg, indicating potent inhibitory effects .
  • Antitumor Efficacy
    In studies assessing tumor growth in xenograft models, this compound significantly inhibited tumor progression by promoting T-cell mediated responses against PD-L1 expressing tumors .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundNeuroprotective, ACC inhibition, AnticancerEnzyme inhibition, receptor modulation
1-Pyrrolidinecarboxylic acidLimited biological activityBasic piperidine interactions
3-HydroxyprolineStabilizes collagen but lacks broader activityStructural role in collagen formation

Properties

IUPAC Name

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNXNZBLHHEIU-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
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